Cas no 50977-94-1 (3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol)
3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol Chemical and Physical Properties
Names and Identifiers
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- 3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol
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3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D493750-10mg |
3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol |
50977-94-1 | 10mg |
$201.00 | 2023-05-18 | ||
| TRC | D493750-25mg |
3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol |
50977-94-1 | 25mg |
$402.00 | 2023-05-18 | ||
| TRC | D493750-100mg |
3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol |
50977-94-1 | 100mg |
$1166.00 | 2023-05-18 | ||
| TRC | D493750-250mg |
3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol |
50977-94-1 | 250mg |
$1763.00 | 2023-05-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D493750-10mg |
3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol |
50977-94-1 | 10mg |
¥1800.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D493750-25mg |
3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol |
50977-94-1 | 25mg |
¥3600.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D493750-100mg |
3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol |
50977-94-1 | 100mg |
¥10500.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D493750-250mg |
3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol |
50977-94-1 | 250mg |
¥15900.00 | 2023-09-15 |
3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol
Research Brief on 3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol (CAS: 50977-94-1): Recent Advances and Applications
The compound 3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol (CAS: 50977-94-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tosyl-protected diamine and diol functionalities, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Recent studies have explored its potential in drug delivery systems, antimicrobial agents, and as a scaffold for novel therapeutics. This brief synthesizes the latest findings to provide a comprehensive overview of its applications and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol in enhancing the stability of peptide-based drug conjugates. The researchers demonstrated that the compound's tosyl groups and ether linkage contribute to improved pharmacokinetic properties, such as prolonged half-life and reduced enzymatic degradation. This makes it a promising candidate for targeted cancer therapies, particularly in the context of antibody-drug conjugates (ADCs).
In antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 50977-94-1 exhibit potent activity against multidrug-resistant Gram-positive bacteria, including MRSA. The study attributed this activity to the molecule's ability to disrupt bacterial cell membrane integrity while minimizing cytotoxicity to mammalian cells. These findings open new avenues for developing next-generation antibiotics with reduced side effects.
From a synthetic chemistry perspective, advances in the scalable production of 3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol have been achieved through flow chemistry techniques. A 2024 Organic Process Research & Development paper detailed a continuous-flow protocol that improves yield (82% vs. traditional batch methods' 65%) while reducing hazardous waste generation. This methodological innovation addresses one of the key challenges in translating laboratory-scale synthesis to industrial production.
Ongoing clinical research (Phase I/II trials as of Q2 2024) is investigating PEGylated versions of this compound as part of novel immunomodulatory therapies for autoimmune diseases. Preliminary data suggest that the molecule's symmetrical structure allows for precise control over immune cell signaling pathways, particularly in modulating T-regulatory cell function. However, further studies are needed to fully elucidate its mechanism of action and therapeutic window.
In conclusion, 3,9-Ditosyl-6-oxa-3,9-diazaundecane-1,11-diol represents a multifaceted tool in modern drug discovery, with applications spanning from drug delivery to direct therapeutic use. Its chemical versatility and recent synthetic improvements position it as a valuable asset in addressing current challenges in medicinal chemistry and pharmaceutical development. Future research directions likely include exploration of its enantiopure forms and further structure-activity relationship studies to optimize biological activity.
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